molecular formula C18H14N2O2S B2839435 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 912288-44-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No. B2839435
CAS RN: 912288-44-9
M. Wt: 322.38
InChI Key: NXZFFFBXXILHEW-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, also known as DMABN, is a chemical compound that has been widely studied in various scientific fields. It is a member of the benzothiazole family and has been found to have potential applications in the fields of medicine, agriculture, and materials science. In

Scientific Research Applications

Therapeutic Potentials of Benzothiazoles

Benzothiazole derivatives are recognized for their extensive pharmaceutical applications. These compounds exhibit a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have been identified as potential antitumor agents. Some benzothiazole-based compounds are in clinical use for treating various diseases and disorders. The structural simplicity and ease of synthesis of benzothiazoles provide a framework for developing new chemical entities for market progression, particularly in cancer therapy (Kamal, Hussaini, & Malik, 2015).

Advancements in Drug Discovery

Recent research emphasizes the structural modifications of the benzothiazole scaffold and the development of benzothiazoles and their conjugates as new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have been attractive in the design and development of potential chemotherapeutics. This research area also explores the heterocyclic derivatives bearing the benzothiazole moiety, including their in vitro and in vivo screening, structure-activity relationships (SAR), and potential therapeutic applications in cancer chemotherapy (Ahmed et al., 2012).

Molecular Docking and Pharmacological Evaluation

The synthesis and pharmacological evaluation of benzothiazole derivatives for antioxidant and anti-inflammatory activities have been extensively studied. Molecular docking studies help in understanding the binding models of these compounds at the active sites of enzymes, providing insights into their potential as new anti-inflammatory and antioxidant agents (Raut et al., 2020).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-15-8-7-12(10-16(15)22-2)9-13(11-19)18-20-14-5-3-4-6-17(14)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFFFBXXILHEW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

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